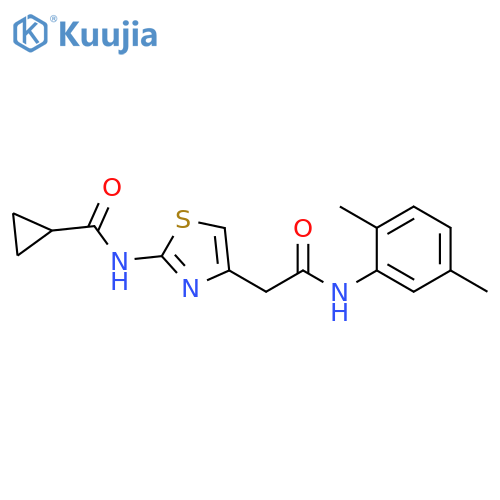Cas no 921845-18-3 (N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)

921845-18-3 structure
商品名:N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
- AKOS004952097
- 921845-18-3
- F2202-1513
- 4-Thiazoleacetamide, 2-[(cyclopropylcarbonyl)amino]-N-(2,5-dimethylphenyl)-
- N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
-
- インチ: 1S/C17H19N3O2S/c1-10-3-4-11(2)14(7-10)19-15(21)8-13-9-23-17(18-13)20-16(22)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,19,21)(H,18,20,22)
- InChIKey: TWKGFTGMYKWWKC-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(NC2=CC(C)=CC=C2C)=O)N=C1NC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 329.11979803g/mol
- どういたいしつりょう: 329.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 99.3Ų
じっけんとくせい
- 密度みつど: 1.367±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 8.41±0.70(Predicted)
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2202-1513-2μmol |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2202-1513-1mg |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2202-1513-2mg |
N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide |
921845-18-3 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
921845-18-3 (N-(4-{(2,5-dimethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 624-75-9(Iodoacetonitrile)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
